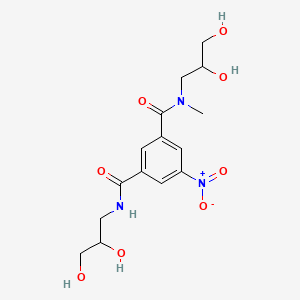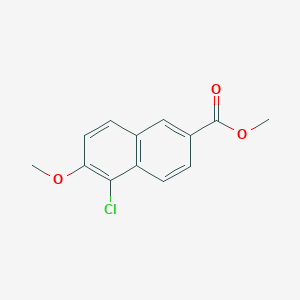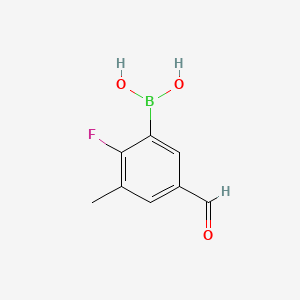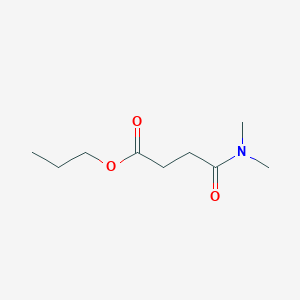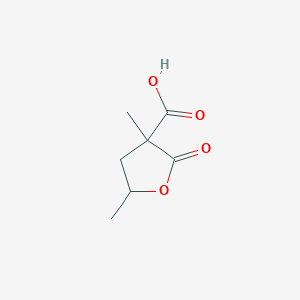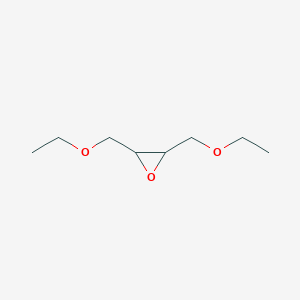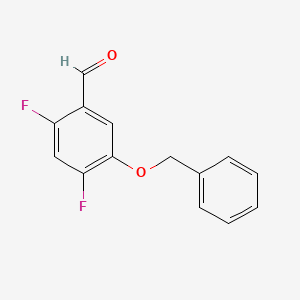![molecular formula C36H45ClN4O B14022065 (1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manzamine A hydrochloride is a marine-derived alkaloid first isolated from the sponge Haliclona sp. in Okinawa, Japan, in 1986. This compound is known for its complex structure, which includes a fused 6-, 6-, 5-, 8-, and 13-membered ring system connected to a β-carboline moiety . Manzamine A hydrochloride has attracted significant attention due to its diverse biological activities, including cytotoxic, antimicrobial, antimalarial, anti-HIV, and insecticidal properties .
Méthodes De Préparation
The synthesis of Manzamine A hydrochloride involves several intricate steps due to its complex structure. Key synthetic routes include:
Michael Nitro Olefin Addition: This step involves the addition of a nitro group to an olefin, forming a nitroalkane intermediate.
Nitro-Mannich/Lactamization Cascade: This cascade reaction forms the lactam ring, a crucial component of the Manzamine A structure.
Iminium Ion/Cyclization: This step involves the formation of an iminium ion, which then undergoes cyclization to form the macrocyclic ring.
Stereoselective Ring-Closing Metathesis: This reaction closes the macrocyclic ring with high stereoselectivity.
Cross-Coupling Reactions: These reactions are used to introduce various functional groups into the molecule.
Analyse Des Réactions Chimiques
Manzamine A hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Cyclization: This reaction forms ring structures, often using reagents like acids or bases.
Major products formed from these reactions include various derivatives of Manzamine A, each with unique biological activities.
Applications De Recherche Scientifique
Manzamine A hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: It is used to study the biological activities of marine-derived alkaloids, including their cytotoxic, antimicrobial, and antimalarial properties.
Medicine: Manzamine A hydrochloride is being investigated for its potential in treating various diseases, including cancer, malaria, and viral infections.
Mécanisme D'action
Manzamine A hydrochloride exerts its effects through several mechanisms:
Inhibition of Vacuolar ATPases: This disrupts cellular homeostasis and inhibits autophagy, leading to cell death in cancer cells.
Modulation of SIX1 Gene Expression: This gene is critical for craniofacial development and cell proliferation.
Inhibition of Cell Proliferation and Survival Proteins: Manzamine A hydrochloride inhibits proteins like Iκb, JAK2, AKT, PKC, FAK, and Bcl-2, which are involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Manzamine A hydrochloride is unique among marine-derived alkaloids due to its complex structure and diverse biological activities. Similar compounds include:
Nakadomarin A: Another marine-derived alkaloid with a similar macrocyclic structure.
Ircinal A: A related compound with a simpler structure but similar biological activities.
Ircinol A: Another related compound with a simpler structure and similar biological activities.
These compounds share some structural features and biological activities with Manzamine A hydrochloride but differ in their specific mechanisms of action and potency.
Propriétés
Formule moléculaire |
C36H45ClN4O |
|---|---|
Poids moléculaire |
585.2 g/mol |
Nom IUPAC |
(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride |
InChI |
InChI=1S/C36H44N4O.ClH/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33;/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2;1H/b4-1-,13-7?;/t26-,30-,34+,35-,36-;/m0./s1 |
Clé InChI |
DIVWQABXFSWTEF-MWNJAHNNSA-N |
SMILES isomérique |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl |
SMILES canonique |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


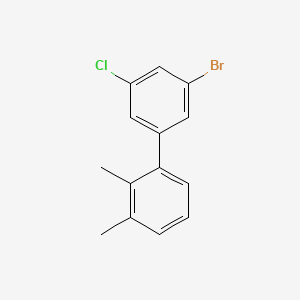
![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
